molecular formula C12H8F2N2O4S B5856673 N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide

N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B5856673
M. Wt: 314.27 g/mol
InChI Key: MXEMBSBKKAVVDT-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2,6-difluoroaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and sulfonamide) on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of N-(2,6-difluorophenyl)-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for inhibiting enzymes that interact with sulfonamide groups.

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent. Sulfonamide derivatives are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

    2,6-Difluoroaniline: A precursor in the synthesis of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide.

    2,6-Difluorobenzenesulfonamide: Shares the sulfonamide group but lacks the nitro substitution.

    2,6-Difluoronitrobenzene: Contains the nitro group but lacks the sulfonamide substitution.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O4S/c13-8-4-3-5-9(14)12(8)15-21(19,20)11-7-2-1-6-10(11)16(17)18/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEMBSBKKAVVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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